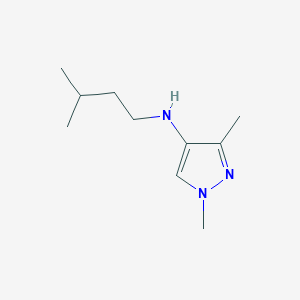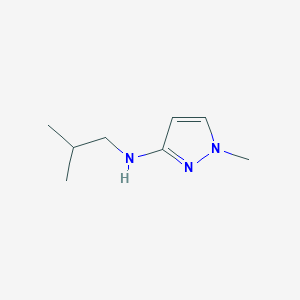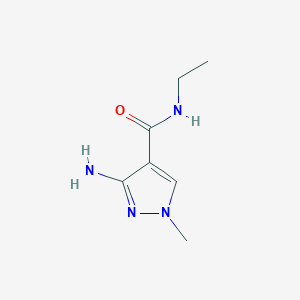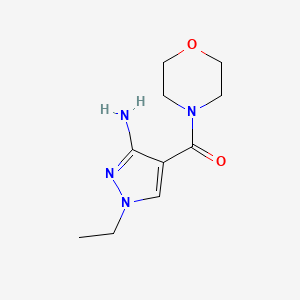![molecular formula C8H14FN3O B11734473 2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)
2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and an aminoethanol moiety attached to the pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl and Fluorine Substituents: The ethyl group can be introduced via alkylation reactions, while the fluorine atom can be introduced through fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Aminoethanol Moiety: The final step involves the reaction of the pyrazole derivative with an appropriate aminoethanol derivative under suitable conditions, such as refluxing in a polar solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antitumor properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory and pain pathways, leading to its potential anti-inflammatory and analgesic effects. The presence of the fluorine atom may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-5-fluoro-1H-pyrazole: Lacks the aminoethanol moiety.
2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol: Lacks the fluorine atom.
1-ethyl-5-chloro-1H-pyrazole: Contains a chlorine atom instead of fluorine.
Uniqueness
2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to the combination of the ethyl, fluorine, and aminoethanol moieties, which may contribute to its distinct pharmacological profile and chemical reactivity. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H14FN3O |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-[(1-ethyl-5-fluoropyrazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H14FN3O/c1-2-12-8(9)7(6-11-12)5-10-3-4-13/h6,10,13H,2-5H2,1H3 |
InChI Key |
OJOHYKGQJPUAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734390.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11734409.png)

![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734420.png)
![N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734421.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride](/img/structure/B11734427.png)


![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734440.png)

![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
